

Introduction: The Dual-Functionality of N-Hexylethanolamine

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Compound of Interest

Compound Name: *2-(Hexylamino)ethanol*

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N-Hexylethanolamine, also known by its IUPAC name **2-(Hexylamino)ethanol**, is a bifunctional organic molecule belonging to the alkanolamine family. Its structure is characterized by a secondary amine and a primary alcohol (hydroxyl group), tethered by an ethylene bridge, and featuring a six-carbon hexyl chain. This unique amphiphilic architecture—a polar head group (amine and alcohol) and a nonpolar hydrocarbon tail—is the primary determinant of its chemical behavior and utility. It imparts surface-active properties, making it a valuable intermediate and active ingredient in formulations ranging from industrial corrosion inhibitors and surfactants to potential building blocks in pharmaceutical synthesis.

This guide provides a comprehensive overview of the core physical and chemical properties of N-hexylethanolamine, offering field-proven insights into its reactivity, characterization, and handling. The information herein is synthesized to support research and development activities by providing the foundational knowledge required for its effective application.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all scientific work. N-Hexylethanolamine is registered under several identifiers, which are crucial for database searches and regulatory compliance.

- IUPAC Name: 2-(Hexylamino)ethan-1-ol[1]
- CAS Number: 54596-69-9[1]

- Molecular Formula: $C_8H_{19}NO$ [\[1\]](#)
- Synonyms: 2-Hexylaminoethanol, N-(n-Hexyl)ethanolamine

The molecule's structure contains two key reactive centers: the lone pair of electrons on the nitrogen atom and the hydroxyl group's oxygen atom. The hexyl chain provides lipophilicity, balancing the hydrophilicity of the amino-alcohol head.

Caption: Molecular structure of N-Hexylethanolamine.

Physical Properties

The physical properties of N-Hexylethanolamine are largely dictated by its amphiphilic nature. While comprehensive experimental data is sparse in publicly available literature, a combination of reported and computed values provides a solid profile. The molecule is expected to be a liquid at room temperature with moderate viscosity.

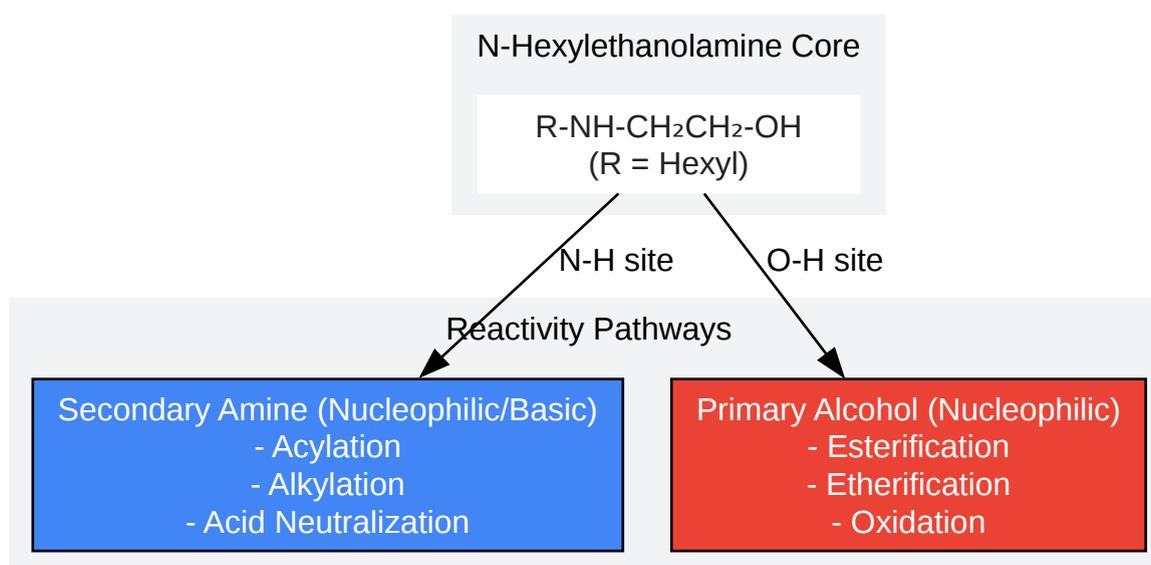
Property	Value	Source
Molecular Weight	145.24 g/mol	PubChem [1]
Boiling Point	121-122 °C at 19 mbar (14.25 mmHg)	NIST WebBook [2]
Topological Polar Surface Area	32.3 Å ² (Computed)	PubChem [1]
XLogP3 (Octanol-Water Partition)	1.4 (Computed)	PubChem [1]
Hydrogen Bond Donor Count	2 (Computed)	PubChem [1]
Hydrogen Bond Acceptor Count	2 (Computed)	PubChem [1]
Rotatable Bond Count	7 (Computed)	PubChem [1]

The computed XLogP3 value of 1.4 suggests that N-hexylethanolamine has a slight preference for the octanol phase over the aqueous phase, confirming its amphiphilic character. This balance is critical for its function as a surfactant and emulsifier, allowing it to orient at oil-water

interfaces. Its ability to act as both a hydrogen bond donor (from O-H and N-H) and acceptor (at N and O) contributes to its miscibility with a range of polar solvents.

Chemical Properties and Reactivity

The chemistry of N-hexylethanolamine is defined by its two functional groups, which can react independently or, in some cases, concertedly.



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Caption: Key reactivity sites of N-Hexylethanolamine.

Basicity and pKa

The secondary amine group confers basic properties to the molecule. The pKa of the conjugate acid ($R_2NH_2^+$) of a typical secondary amine is around 10-11. For N-hexylethanolamine, the electron-withdrawing effect of the nearby hydroxyl group is expected to slightly lower this value. The pKa is a critical parameter for applications in pH-controlled formulations, such as in corrosion inhibitors or emulsifiers, where protonation state dictates solubility and activity. An experimental determination is recommended for precise formulation work (see Section 6 for protocol).

Reactions of the Amine Group

- **Acid-Base Reactions:** As a base, it readily reacts with acids to form the corresponding ammonium salt, a reaction fundamental to its use as a corrosion inhibitor or pH adjuster.
- **Acylation:** The amine nitrogen is a potent nucleophile and reacts with acylating agents like acid chlorides or anhydrides to form stable amides.
- **N-Nitrosation:** Like other secondary amines, it can react with nitrosating agents (e.g., nitrous acid formed from nitrites in acidic conditions) to form N-nitrosamines, which are often carcinogenic.[3] This is a critical consideration for applications in environments where nitrites may be present.

Reactions of the Hydroxyl Group

- **Esterification:** The primary alcohol can be esterified by reaction with carboxylic acids (often under acidic catalysis) or their derivatives to produce esters. These derivatives can serve as specialized surfactants or lubricants.
- **Etherification:** The hydroxyl group can be converted into an ether, for example, through the Williamson ether synthesis. Ethoxylation, the reaction with ethylene oxide, is a common industrial modification to enhance the water solubility and surfactant properties of related molecules.[4]
- **Oxidation:** The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. Strong oxidants like periodate can cleave the bond between the nitrogen-bearing carbon and the alcohol-bearing carbon, a reaction characteristic of 1,2-amino alcohols.[5]

Spectroscopic Profile

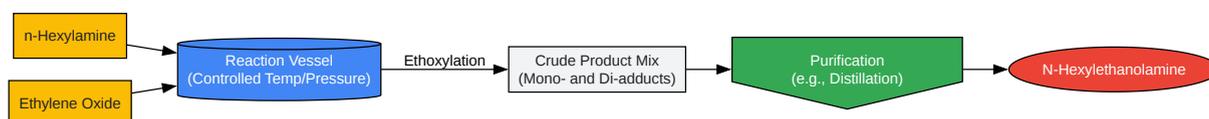
For structural verification and quality control, a combination of spectroscopic methods is essential.

- **¹H NMR (Proton NMR):** The spectrum is expected to show distinct signals for the different proton environments: a triplet for the terminal methyl group of the hexyl chain (~0.9 ppm), a broad multiplet for the -(CH₂)₄- methylene groups of the hexyl chain (~1.3-1.6 ppm), a triplet for the -NH-CH₂- group (~2.6 ppm), a triplet for the -CH₂-OH group (~3.6 ppm), and broad, exchangeable singlets for the N-H and O-H protons.

- ^{13}C NMR (Carbon NMR): The spectrum will show eight distinct signals corresponding to each unique carbon atom in the molecule. The carbons closer to the electronegative nitrogen and oxygen atoms will appear further downfield (higher ppm).
- IR (Infrared) Spectroscopy: Key characteristic peaks include a broad absorption band in the $3300\text{-}3500\text{ cm}^{-1}$ region due to O-H and N-H stretching, and C-H stretching peaks just below 3000 cm^{-1} .
- Mass Spectrometry (MS): In electron ionization (EI-MS), the molecular ion peak (M^+) would be observed at $m/z = 145$. A prominent fragment is often observed from alpha-cleavage, resulting in a peak at $m/z = 44$, corresponding to the $[\text{CH}_2=\text{NH-CH}_2]^+$ fragment.[1]

Synthesis Pathway

The primary industrial synthesis of N-hexylethanolamine involves the reaction of a primary amine (n-hexylamine) with ethylene oxide.[6][7][8] This reaction is an example of nucleophilic ring-opening of an epoxide.



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Caption: Industrial synthesis workflow for N-Hexylethanolamine.

The reaction stoichiometry must be carefully controlled. Using an excess of n-hexylamine favors the formation of the desired mono-adduct, N-hexylethanolamine. If ethylene oxide is in excess, further reaction can occur to form the di-adduct, N-hexyl-diethanolamine. The final product is typically purified by distillation to remove unreacted starting materials and byproducts.[6]

Experimental Protocol: Potentiometric Titration for pKa Determination

The following protocol outlines a robust method for determining the pKa of the secondary amine in N-hexylethanolamine. This self-validating system relies on precise pH measurement and volumetric additions of a standardized titrant.

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of N-hexylethanolamine via potentiometric titration.

Materials:

- N-Hexylethanolamine (high purity)
- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- Deionized, CO₂-free water
- Calibrated pH meter with a glass electrode
- Magnetic stirrer and stir bar
- 25 mL burette (Class A)
- 100 mL beaker

Methodology:

- Preparation of Analyte Solution: Accurately weigh approximately 0.145 g (1 mmol) of N-hexylethanolamine and dissolve it in 50 mL of CO₂-free deionized water in the 100 mL beaker. Add a magnetic stir bar.
- System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00) according to the manufacturer's instructions.
- Titration Setup: Place the beaker on the magnetic stirrer. Immerse the pH electrode and the tip of the burette into the solution, ensuring they do not touch the stir bar or the beaker walls.
- Initial Measurement: Begin stirring gently. Record the initial pH of the N-hexylethanolamine solution.

- Titration Procedure:
 - Add the 0.1 M HCl titrant from the burette in small increments (e.g., 0.5 mL).
 - After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
 - As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size to 0.1 mL to capture the inflection point accurately.
 - Continue the titration well past the equivalence point until the pH curve flattens in the acidic region.
- Data Analysis:
 - Plot the recorded pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.
 - Determine the equivalence point (V_{eq}), which is the point of maximum slope on the curve (the center of the inflection). This can be found visually or by calculating the first derivative ($\Delta pH/\Delta V$).
 - The volume at the half-equivalence point is $V_{eq} / 2$.
 - Find the pH on the titration curve that corresponds to the volume at the half-equivalence point ($V_{eq} / 2$). According to the Henderson-Hasselbalch equation, at this point, $pH = pK_a$.^{[2][9]}

Causality and Trustworthiness: This potentiometric method is highly trustworthy because the pK_a is determined directly from the titration curve's shape, which is a fundamental representation of the equilibrium between the base and its conjugate acid. The half-equivalence point is where the concentrations of the protonated ($R_2NH_2^+$) and unprotonated (R_2NH) forms are equal, providing a direct measurement of the pK_a .^[9]

Key Applications

The bifunctional and amphiphilic nature of N-hexylethanolamine makes it a versatile molecule in several industrial applications.

- **Surfactants and Emulsifiers:** Its ability to reduce surface tension makes it an effective component in detergents, cleaning products, and emulsifying agents for creating stable oil-in-water or water-in-oil mixtures.[4]
- **Corrosion Inhibitors:** In aqueous systems, N-hexylethanolamine can adsorb onto metal surfaces. The nitrogen and oxygen atoms chelate the metal, while the hydrophobic hexyl chain forms a protective barrier against corrosive agents. Its basicity also helps in neutralizing acidic components.
- **Wetting Agents:** In textile and agricultural formulations, it can be used as a wetting agent to lower the contact angle of liquids on surfaces, ensuring even spreading and penetration.[4]
- **Chemical Intermediate:** It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals, specialized polymers, and higher-order surfactants through derivatization of its amine or hydroxyl groups.[4]

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for N-hexylethanolamine is not widely available, its properties can be inferred from similar alkanolamines. It should be handled as a corrosive and potentially toxic substance.

- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. If working with heated material or in a poorly ventilated area, respiratory protection may be required.
- **Handling:** Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area, preferably a fume hood. Keep away from strong oxidizing agents, strong acids, and sources of ignition.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.
- **First Aid:** In case of skin contact, immediately flush with plenty of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek immediate medical attention for any significant exposure.

Conclusion

N-Hexylethanolamine is a functionally rich molecule whose value lies in the interplay between its secondary amine, primary alcohol, and lipophilic hexyl chain. This guide has detailed its chemical identity, physical and chemical properties, spectroscopic signature, and primary synthesis route. Its utility as a surfactant, corrosion inhibitor, and chemical intermediate is directly linked to its amphiphilic structure and the reactivity of its dual functional groups. By providing a framework for its characterization and a protocol for determining its fundamental pKa value, this document serves as a critical resource for scientists and developers looking to leverage the unique properties of N-hexylethanolamine in their work.

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